Ethiofencarb-sulfone
Overview
Description
Ethiofencarb-sulfone is an aromatic compound containing a methylcarbamic acid esterified with a phenyl group. It is known for its versatility in various scientific research applications, ranging from organic synthesis to medicinal chemistry.
Mechanism of Action
Ethiofencarb-sulfone, also known as Ethiofencarb sulfone, Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate, or Croneton sulfone, is a chemical transformation product of Ethiofencarb . Here is an overview of its mechanism of action:
Target of Action
The primary target of this compound is acetylcholinesterase (AChE) in the nervous system . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system.
Mode of Action
This compound, like other carbamates, inhibits AChE . This inhibition is achieved by carbamylation of the enzyme, which is unstable, allowing for faster regeneration of AChE compared to a phosphorylated enzyme . This mode of action makes carbamates less dangerous to humans than organophosphorus pesticides .
Pharmacokinetics
This compound is highly soluble in water . It is readily absorbed by the oral route and is rapidly eliminated thereafter . The compound undergoes hydrolysis, producing a phenol and a carbamic acid derivative which breaks down further to CO2 .
Result of Action
The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the nervous system . This can cause excessive salivation and eye-watering in low doses .
Action Environment
This compound is moderately mobile and remains within the ground when exposed to soil . It has an atmospheric half-life of 16 hours . When dissolved in water, this compound is readily photodegraded by sunlight . These environmental factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Ethiofencarb-sulfone plays a role in biochemical reactions, particularly in the context of its insecticidal properties . It interacts with enzymes such as acetylcholinesterase (AChE) in the nervous system . The nature of these interactions involves the inhibition of AChE, which is a key mechanism of action for carbamate insecticides .
Cellular Effects
The effects of this compound on cells are primarily related to its ability to inhibit AChE . This inhibition can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to inhibit AChE . This inhibition occurs because carbamylation of the enzyme is unstable, allowing for faster regeneration of AChE compared to a phosphorylated enzyme . This makes carbamate compounds like this compound less dangerous to humans than organophosphorus compounds .
Temporal Effects in Laboratory Settings
It’s parent compound, Ethiofencarb, has been found to have a half-life of 2 weeks under greenhouse conditions .
Metabolic Pathways
This compound is involved in metabolic pathways that include the oxidation of sulfur, hydrolysis of the carbamate group to produce phenols, and hydroxylation of the N-methyl group .
Transport and Distribution
Its parent compound, Ethiofencarb, is moderately mobile and remains within the ground when exposed to soil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethiofencarb-sulfone typically involves nucleophilic aromatic substitution reactions. These reactions require specific conditions, such as the presence of a nucleophile and an aryl halide activated by electron-attracting groups . The reaction conditions often include high temperatures and the use of strong bases .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar principles as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethiofencarb-sulfone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to facilitate the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce various substituted phenols .
Scientific Research Applications
Ethiofencarb-sulfone is used in diverse scientific research applications, including:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Medicinal Chemistry: It is explored for its potential therapeutic properties.
Industrial Chemistry: It is used in the production of various chemical products.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-(1-methylethyl)-, methylcarbamate: Similar in structure but with different substituents.
Phenol, 2-methyl-: Another aromatic compound with a methyl group.
Phenol, 2-ethyl-: Contains an ethyl group instead of an ethylsulfonyl group.
Uniqueness
Ethiofencarb-sulfone is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its versatility in various scientific applications further highlights its uniqueness.
Properties
IUPAC Name |
[2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-3-17(14,15)8-9-6-4-5-7-10(9)16-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOPTXXRNXCPJGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC1=CC=CC=C1OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80968033 | |
Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53380-23-7 | |
Record name | Ethiofencarb sulfone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53380-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380237 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(Ethylsulfonylmethyl)phenyl methylcarbamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040288 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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